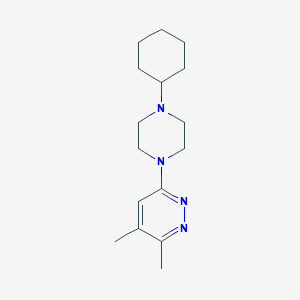![molecular formula C18H18N4O2 B12270691 2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12270691.png)
2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} es un compuesto orgánico complejo que pertenece a la clase de las 4H-pirido[1,2-a]pirimidin-4-onas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrolidina, un anillo de piridina y un anillo de pirimidina. La presencia de estos anillos heterocíclicos lo convierte en un compuesto de interés en diversos campos de investigación científica, incluida la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que involucra un precursor adecuado, como un aminoalcohol o un derivado de aminoácido.
Introducción del anillo de piridina: El anillo de piridina se puede introducir mediante una reacción de sustitución nucleofílica, donde un derivado de piridina adecuado reacciona con el anillo de pirrolidina.
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación que involucra un precursor adecuado, como una diamina o un derivado de amidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de técnicas de cribado de alto rendimiento para identificar las condiciones de reacción más eficientes y el uso de reactores de flujo continuo para ampliar la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} puede sufrir varios tipos de reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Nucleófilos o electrófilos, dependiendo de la reacción específica.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y la naturaleza de los sustituyentes en el compuesto. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir derivados reducidos.
Aplicaciones Científicas De Investigación
4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto es de interés en el desarrollo de nuevos fármacos debido a su estructura única y potencial actividad biológica.
Farmacología: El compuesto se puede utilizar para estudiar los mecanismos de acción de diversos fármacos e identificar nuevos objetivos farmacológicos.
Bioquímica: El compuesto se puede utilizar para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas, como proteínas y ácidos nucleicos.
Química industrial:
Mecanismo De Acción
El mecanismo de acción de 4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} implica su interacción con objetivos moleculares específicos en el cuerpo. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varios procesos biológicos. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en la función celular y las vías de señalización.
Comparación Con Compuestos Similares
4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} se puede comparar con otros compuestos similares, como:
4H-Pirido[1,2-a]pirimidin-4-onas: Estos compuestos comparten la misma estructura central pero pueden tener diferentes sustituyentes, lo que lleva a diferencias en sus propiedades químicas y biológicas.
Derivados de pirrolidina: Estos compuestos contienen un anillo de pirrolidina y pueden tener diferentes sustituyentes, lo que lleva a diferencias en sus propiedades químicas y biológicas.
Derivados de piridina: Estos compuestos contienen un anillo de piridina y pueden tener diferentes sustituyentes, lo que lleva a diferencias en sus propiedades químicas y biológicas.
La singularidad de 4-oxo-4H-pirido[1,2-a]pirimidin-2-il {3-[(3-metilpiridin-4-il)oxi]pirrolidin-1-il} radica en su combinación específica de estos elementos estructurales, lo que puede conferir propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C18H18N4O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-19-7-5-15(13)24-14-6-9-21(12-14)17-10-18(23)22-8-3-2-4-16(22)20-17/h2-5,7-8,10-11,14H,6,9,12H2,1H3 |
Clave InChI |
HABSWKRTRPOFRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)OC2CCN(C2)C3=CC(=O)N4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12270621.png)
![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
![2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12270642.png)
![1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B12270643.png)
![1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine](/img/structure/B12270650.png)
![1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12270653.png)
![1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12270654.png)
![2-tert-butyl-1-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270658.png)
